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Diagnostic Challenges & Research Gaps

For researchers and drug development professionals, understanding the specific points of failure in the HAE

diagnostic journey is crucial for developing effective solutions. The table below outlines the primary

challenges and the resulting unmet needs that your work can address.

Challenge

Impact/Unmet Need

Rarity & Overlapping Symptoms: Presents
similarly to more common conditions (e.qg.,
histamine-mediated angioedema, urticaria),
leading to misdiagnosis [1] [2].

Lack of Physician Awareness: Particularly for
HAE with normal C1-INH (HAE-nC1INH), where
diagnostic delays are common [3].

Complexity of HAE Subtypes: Includes Type I,
II, and HAE-nC1INH linked to various genes (F12,
PLG, ANGPT1, etc.), requiring different diagnostic
approaches [3].

Psychological & Quality of Life Burden: The
unpredictable nature of attacks causes significant

Critical Need for Differential Diagnhosis Tools:
Accurate distinction is vital as HAE does not
respond to antihistamines or corticosteroids [1] [2].

Need for Educational Tools & Improved
Diagnostic Suspicion: Integration of rare disease
knowledge into clinical decision support systems is
a key research area [4].

Requirement for Genotype-Guided Strategies:
Treatment responses can vary by subtype,
necessitating precise diagnosis for optimal
management [1].

Patient-Centered Study Endpoints: Beyond
attack frequency, metrics like quality of life and
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Challenge Impact/Unmet Need

anxiety and limits life participation [5] [3]. sense of control are critical for evaluating new
therapies [5].

Access to Treatment Disparities: Even with Policy & Health Economics Research:

effective therapies, global access remains a Demonstrating the value of new therapies is

challenge [3]. essential for broader adoption and reimbursement
[6].

Promising Research: Data-Driven Diagnhosis

A recent study presented at the American Society of Human Genetics 2025 Annual Meeting demonstrates
how computational methods can shorten the diagnostic odyssey. The research used electronic health record

(EHR) data from 6,418 patients with confirmed rare diseases, including HAE, and 25,724 controls [4].

e Methodology: Researchers mapped clinical descriptions of 7,411 rare diseases from the OMIM
database into standardized EHR diagnostic codes (PheWAS codes). They framed the problem as a
context-matching task between patient records and disease profiles, testing multiple machine learning
classification models [4].

e Key Quantitative Findings: The performance of this model is summarized in the table below.

Metric Performance

Overall Area Under the Receiver 0.85 (across all diseases) [4]
Operating Curve (AUROC)

Precision Enhancement (Mean within- 190x higher than expected [4]
disease fold increase of AUPRC)

Top-20 Accuracy 23% (correct disease identified in top 20 matches); 31%
when similar diseases were grouped [4]

Top-10 Accuracy 20% (correct disease identified in top 10 matches); 27%
when similar diseases were grouped [4]
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Metric Performance

Performance on Unseen Diseases Remained consistent for 107 diseases not present in the
training data, demonstrating generalizability [4].

HAE Pathophysiology & Therapeutic Targets

The following diagram illustrates the kallikrein-kinin pathway, which is central to HAE attacks, and
highlights the mechanisms of action for current and emerging therapies. This is critical for understanding

drug targets and designing experimental protocols.

HAE Therapeutic Targets in the Kallikrein-Kinin Pathway
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FAQs & Technical Insights for Researchers

¢ Q: What are the key considerations for designing clinical trials for novel HAE prophylactics?

o A: Beyond attack rate reduction, consider patient-centric endpoints. Research shows that the
time to feeling "in control" after an attack is a critical metric. A survey found this time was
twice as long for patients who treated attacks =1 hour after onset versus those who treated
within an hour [5]. Furthermore, the psychological burden of unpredictable attacks and
treatment anxiety are important factors in evaluating a therapy's true effectiveness [5].

¢ Q: How should research approaches differ for HAE with normal C1-INH (HAE-nC1INH)?

o A: HAE-nC1INH requires a genotype-guided approach. Real-world evidence indicates that
therapeutic responses can vary significantly by molecular subtype [1]. For example, patients
with HAE-FXII may benefit from hormonal management, while those with other subtypes (e.qg.,
HAE-ANGPT1, HAE-UNK) show variable responses to tranexamic acid or lanadelumab [1].
This heterogeneity underscores the need for precise genetic diagnosis in study cohorts.

¢ Q: What are the most promising emerging therapeutic modalities in HAE?

o A: The pipeline is diverse. Key emerging therapies include:

= Gene Editing: NTLA-2002, a one-time CRISPR/Cas9 therapy targeting the KLKB1 gene,
has shown sustained attack reduction, though long-term safety is still under investigation
[1][3].

= RNA-Targeted Agents: Donidalorsen (an antisense oligonucleotide) and ADX-324 (an
siRNA) aim to reduce prekallikrein expression with extended dosing intervals (every 4-8
weeks) [1] [7].

= Monoclonal Antibodies: Navenibart is a long-acting anti-plasma kallikrein antibody in
Phase 3 trials (ALPHA-ORBIT) for prevention with 3- or 6-month dosing [7].

= Oral Options: Deucrictibant, an oral B2 receptor antagonist, is being studied for both on-
demand and once-daily prophylaxis (CHAPTER-3 trial) [1] [7].

Experimental Protocols & Workflows

To implement a data-driven diagnostic model like the one described [4], you can follow this general

workflow:
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e Data Acquisition & Curation: Obtain a large-scale EHR dataset, including cases with molecularly
confirmed rare disease diagnoses and matched controls. Ensure all data is de-identified and
compliant with ethical standards.

¢ Phenotype Mapping: Systematically map authoritative disease descriptions (e.g., from OMIM) into
the standardized diagnostic code system (e.g., PheWAS codes) used in your EHR data. This creates
a "reference profile" for each disease.

e Feature Engineering: Create a patient-by-disease matrix where each data point represents the
likelihood of a patient-disease pair match based on the coded phenotypes.

¢ Model Training & Validation: Train multiple machine learning classifiers (e.g., logistic regression,
random forests) to rank the potential diseases for each patient. Use k-fold cross-validation (e.g., 5-
fold) to tune hyperparameters and select the best model based on metrics like Average Precision.

¢ Performance Evaluation: Rigorously test the model on a held-out test set. Calculate AUROC,
AUPRC, and top-N accuracy. Crucially, evaluate its performance on diseases not seen during training
to assess generalizability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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